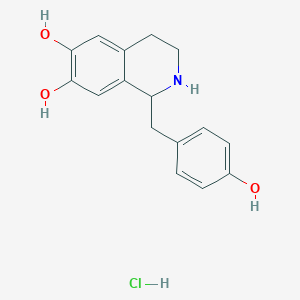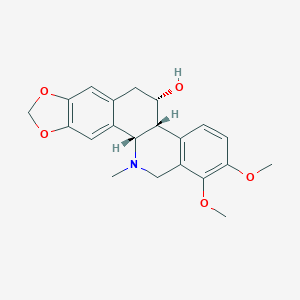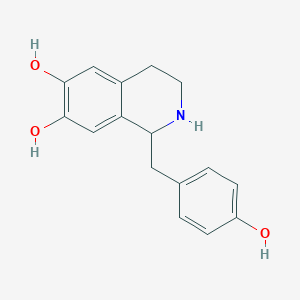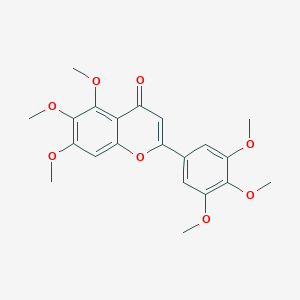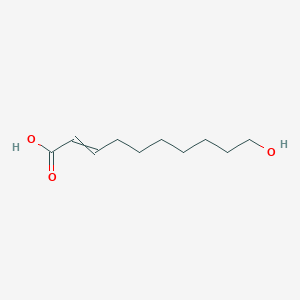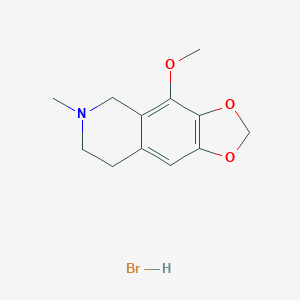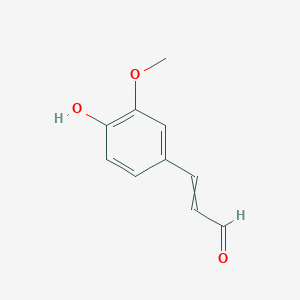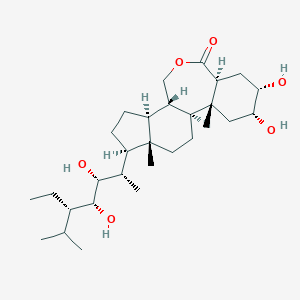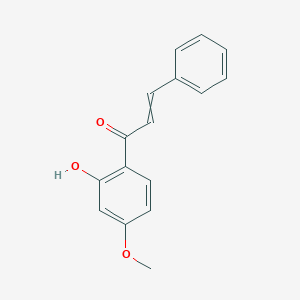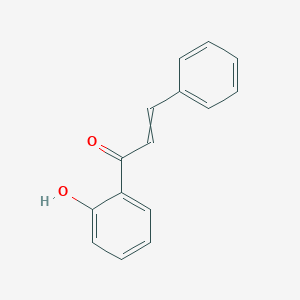
2'-Hydroxychalcone
Overview
Description
2’-Hydroxychalcone is a member of the class of chalcones that is trans-chalcone substituted by a hydroxy group at position 2’. It has a role as an anti-inflammatory agent. It is a member of phenols and a member of chalcones .
Synthesis Analysis
2’-Hydroxychalcone can be synthesized using acetophenone and o-hydroxybenzaldehyde as raw materials, potassium hydroxide as a catalyst, and ethanol as a solvent . Other methods include condensation of 2-hydroxyacetophenones with aromatic aldehydes in the presence of dehydrated barium hydroxide in a dry dimethyl sulphoxide medium , and microwave-assisted synthesis .Molecular Structure Analysis
The molecular formula of 2’-Hydroxychalcone is C15H12O2 . The structure of 2’-Hydroxychalcone has been confirmed through quantum chemical studies . The IUPAC name is (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one .Chemical Reactions Analysis
2’-Hydroxychalcone can undergo palladium (II)-catalyzed oxidative cyclization to form flavones and flavanones . The cyclization reaction of a 2’-hydroxychalcone analogue with light and solvent has also been studied .Physical And Chemical Properties Analysis
The molecular weight of 2’-Hydroxychalcone is 224.25 g/mol . The compound is greenish-yellow in color and has a melting point of 129 °C .Scientific Research Applications
Synthesis and Material Chemistry
2'-Hydroxychalcone analogues are valuable intermediates for synthesizing various heterocyclic compounds like flavanones, flavanonols, flavones, and flavonols, which have a wide range of bioactivities in medicinal chemistry. These compounds are also potent for applications in material chemistry and industry (Zamri, Teruna, & Ikhtiarudin, 2016).
Solar Cell Technology
This compound derivatives, featuring triphenylamine units, have been synthesized and used as effective ligands for borondifluoride coordination. This synthesis facilitates the creation of donor-acceptor (D-A) molecules with strong absorption, contributing to the development of solution-processed solar cells (Chambon et al., 2013).
Photophysical and Spectroscopic Studies
This compound and its derivatives are subjects of structural, spectral, and photophysical investigations, aiding in the understanding of absorption, fluorescence features, and excited-state dynamics in solutions and crystals. This research is crucial in the fields of chemistry and material sciences (Serdiuk, Wera, & Roshal, 2018).
Photoisomerization Studies
The study of the photoisomerization of carbon-carbon double bonds in this compound provides insights into the effect of intramolecular hydrogen bonding on this process, critical for understanding molecular behaviors in various scientific disciplines (Norikane, Itoh, & Arai, 2000).
Antioxidant Properties Research
The antioxidant properties of 2'-hydroxychalcones have been theoretically studied, focusing on free radical scavenging activity. This research is significant in pharmaceutical and biochemical fields (Xue et al., 2013).
Photoreactivity and Photophysical Dynamics
Research on the photoreactivity and photophysical properties of this compound, including studies using femtosecond spectroscopy, sheds light on ultrafast dynamics crucial for advanced material science and photophysics (Yokoyama et al., 2016).
Biotransformation Studies
Biotransformation of hydroxychalcones using bacteria has been explored to obtain novel products, highlighting the potential of this compound in biotechnological applications (Kozłowska, Potaniec, & Anioł, 2020).
Nanocrystalline Studies
Studies on the photoreactivity of nanocrystalline 2-hydroxychalcones using continuous flow methods have implications in materials science and nanotechnology (George, Krause, & Gudmundsdottir, 2019).
Antifungal Activity Research
The antifungal activity of this compound, especially in nanoemulsion form against specific fungi, is a significant area of study in medical microbiology and pharmacology (Medina-Alarcón et al., 2020).
Computational Chemistry Studies
Computational studies provide insights into the intermolecular hydrogen bond effect on the excited-state intramolecular hydrogen transfer process in this compound, contributing to the field of theoretical and computational chemistry (Ramu, Jagadeesha, & Ramegowda, 2022).
Autophagy Induction in Cancer Cells
The discovery of 2'-hydroxychalcones as autophagy inducers in lung cancer cells opens new avenues in cancer research and therapy (Wang, Wang, Zhao, & Miao, 2014).
Mechanism of Action
Target of Action
2’-Hydroxychalcone primarily targets enzymes such as Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever .
Mode of Action
2’-Hydroxychalcone interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . Furthermore, 2’-Hydroxychalcone has been found to have significant hypoglycemic activity by increasing insulin secretion .
Biochemical Pathways
The primary biochemical pathway affected by 2’-Hydroxychalcone is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, 2’-Hydroxychalcone reduces the production of prostaglandins, which are key mediators in the inflammatory response . Additionally, it influences the insulin signaling pathway, leading to increased insulin secretion and potential reduction in blood sugar .
Result of Action
The inhibition of COX-1 and COX-2 by 2’-Hydroxychalcone leads to a reduction in inflammation . Moreover, its hypoglycemic activity results in a potential decrease in blood sugar levels . These combined effects make 2’-Hydroxychalcone a compound of interest for the treatment of conditions such as inflammation and diabetes .
Action Environment
The action, efficacy, and stability of 2’-Hydroxychalcone can be influenced by various environmental factors. For instance, the presence of other bioactive compounds can potentially affect its bioavailability and efficacy
Safety and Hazards
properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETKQQBRKSELEL-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313416 | |
| Record name | trans-2′-Hydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
888-12-0, 1214-47-7 | |
| Record name | trans-2′-Hydroxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000888120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Hydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 888-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-Hydroxychalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-2′-Hydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-hydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-2'-hydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-HYDROXYCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY06DZ94OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2'-Hydroxychalcone exert its anti-inflammatory effects?
A1: [, ] this compound demonstrates anti-inflammatory activity by inhibiting the expression of cell adhesion molecules (CAMs) like ICAM-1, VCAM-1, and E-selectin. This inhibition primarily occurs at the transcriptional level, where this compound interferes with the activation of Nuclear Factor-kappaB (NF-κB), a major transcription factor involved in CAM expression.
Q2: Can you elaborate on the role of NF-κB inhibition in this compound's anti-inflammatory activity?
A2: [] NF-κB is a crucial regulator of the inflammatory response, controlling the expression of genes involved in inflammation, including those encoding CAMs. By inhibiting NF-κB activation, this compound effectively reduces the production of these pro-inflammatory mediators, thus dampening the inflammatory cascade.
Q3: Does this compound affect other inflammatory mediators besides CAMs?
A3: [] Yes, studies show that this compound inhibits the production of other key inflammatory mediators, including prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α). This inhibition is linked to the suppression of cyclooxygenase-2 (COX-2) induction, as well as the inhibition of iNOS and TNF-α mRNA expression.
Q4: What is the role of Heme Oxygenase-1 (HO-1) in the anti-inflammatory action of this compound?
A4: [] this compound potently induces HO-1 expression, contributing to its anti-inflammatory effects. This was demonstrated in LPS-stimulated macrophages where this compound reduced nitrite and TNF-α production, effects that were abolished when HO-1 activity was blocked.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C15H12O2, and its molecular weight is 224.25 g/mol.
Q6: Are there any notable spectroscopic features of this compound?
A6: [] While substituents generally have a minimal impact on the absorption spectra of 2'-Hydroxychalcones in solution or crystal form, 4'-(4-methoxybenzyloxy)-2'-hydroxychalcone exhibits unique absorption characteristics due to intermolecular interactions between the substituent's phenyl ring and neighboring molecules' chromophore fragments in the crystal phase.
Q7: How does this compound behave in different solvent systems?
A7: [] this compound exhibits solvent-dependent fluorescence properties, primarily due to the influence of solvent polarity on the excited-state intramolecular proton transfer (ESIPT) process and the conformation of the resulting keto tautomer.
Q8: Can this compound be used in Diels-Alder reactions?
A8: [] Yes, 2'-Hydroxychalcones can act as dienophiles in Diels-Alder cycloadditions. Notably, silica-supported silver nanoparticles have proven effective as recyclable catalysts for these reactions, enabling high yields and turnover numbers. This approach was successfully employed in the total synthesis of the cytotoxic natural product panduratin A.
Q9: Are there other notable reactions involving this compound?
A9: [, ] Yes, 2'-Hydroxychalcones are versatile intermediates in organic synthesis. They can undergo oxidative rearrangement to form isoflavones using reagents like 1H-1-hydroxy-5-methyl-1,2,3-benziodoxathiole 3,3-dioxide (HMBI) []. Additionally, they can participate in electron transfer-initiated Diels-Alder cycloadditions to produce cyclohexenyl chalcones [].
Q10: How has computational chemistry been used to study this compound?
A10: [, , ] Computational methods, including density functional theory (DFT) and time-dependent density functional theory (TDDFT), have been instrumental in understanding the photophysical properties, electronic transitions, and excited-state dynamics of this compound and its derivatives.
Q11: How do structural modifications affect the anti-inflammatory activity of this compound derivatives?
A11: [, ] The presence and position of substituents on the aromatic rings of this compound significantly influence its anti-inflammatory potency. For instance, the presence of a 4'-methoxyl group, as seen in compounds like 2',4-dihydroxy-4'-methoxychalcone and 2'-hydroxy-4'-methoxychalcone, enhances the inhibitory activity against PGE2 production. Conversely, the introduction of a methoxy group into the this compound structure generally decreases its inhibitory power.
Q12: Does prenylation impact the antioxidant activity of 2'-Hydroxychalcones?
A12: [] Yes, prenylated 2'-hydroxychalcones, like those found in hops (Humulus lupulus), exhibit potent antioxidant activity, specifically against peroxynitrite-mediated oxidation of low-density lipoproteins (LDL). This suggests that prenylation enhances the ability of 2'-hydroxychalcones to scavenge reactive oxygen and nitrogen species.
Q13: What SHE considerations are relevant for the synthesis and handling of this compound and its derivatives?
A13: Standard laboratory safety procedures should be followed when handling these compounds. This includes wearing appropriate personal protective equipment, working in a well-ventilated area, and disposing of waste properly.
Q14: Is there information available on the ADME (absorption, distribution, metabolism, excretion) of this compound?
A14: Further research is needed to fully elucidate the ADME profile of this compound and its derivatives. This information is crucial for understanding their bioavailability, half-life, and potential for drug interactions.
Q15: What in vitro models have been used to study the biological activity of this compound?
A16: [1, 2, 8, 9, 12] Several in vitro models have been employed, including:* Endothelial cell adhesion assays: To evaluate the inhibition of neutrophil adhesion to human umbilical vein endothelial cells (HUVECs) [].* Rat peritoneal macrophages: To assess the inhibition of PGE2 production [, ].* RAW 264.7 murine macrophages: To investigate the anti-inflammatory effects and the role of HO-1 [, ].* Rat lens aldose reductase (RLAR) assays: To evaluate the inhibitory potential against RLAR for potential use in diabetic complications [].* Rat platelet aggregation assays: To assess the antithrombotic activity [].
Q16: Are there any in vivo studies demonstrating the efficacy of this compound?
A17: [5, 32] Yes, in vivo studies have been conducted, including:* Rat model of posterior uveitis: To assess the anti-inflammatory effects in ocular inflammation [].* Rabbit model of anterior ocular inflammation: To evaluate the inhibitory effects on lens protein-induced inflammation [].* Zebrafish model: To assess the antifungal activity of this compound-loaded nanoemulsions against Paracoccidioides spp. and evaluate toxicity [].
Q17: What is known about the toxicity and safety profile of this compound?
A17: While this compound has shown promising biological activities in preclinical studies, more comprehensive toxicological evaluations are needed to determine its safety profile for potential clinical applications.
Q18: What drug delivery systems have been explored for this compound?
A20: [] Nanoemulsions have been investigated as potential drug delivery systems for this compound, aiming to improve its solubility, stability, and bioavailability. Specifically, this compound-loaded nanoemulsions have shown promising antifungal activity against Paracoccidioides spp. with reduced toxicity.
Q19: What analytical techniques have been employed to characterize and quantify this compound?
A22: ** Various analytical methods have been used to study this compound, including:* High-performance liquid chromatography (HPLC): To monitor the isomerization of 2'-hydroxychalcones and flavanones in biological media [].* Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure and investigate the hydrogen bonding properties of this compound [, ].* Ultraviolet-visible (UV-Vis) spectroscopy: To study the photophysical properties and electronic transitions [, ].* Mass spectrometry (MS):** To analyze the reaction products and elucidate reaction mechanisms [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




